molecular formula C21H25NO3 B12944913 (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate

(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate

Cat. No.: B12944913
M. Wt: 339.4 g/mol
InChI Key: LEQLCWCSWIDTCM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)-3-methylbutyl]carbamate , reflecting its hierarchical substituent arrangement. The nomenclature prioritizes the fluorenylmethyl core, followed by the carbamate functional group and its alkyl substituents. Key identifiers include:

Property Value
Molecular Formula C21H25NO4
Molecular Weight 355.43 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)-3-methylbutyl]carbamate

The fluorenylmethyl group (C13H9CH2–) serves as the carbamate’s oxygen-bound substituent, while the nitrogen connects to the 2-(hydroxymethyl)-3-methylbutyl chain. This chain contains a chiral center at C2, necessitating stereochemical descriptors in its full nomenclature.

Molecular Architecture and Stereochemical Considerations

The compound’s structure combines three distinct regions:

  • Fluorenylmethyl Core : A rigid, planar aromatic system enabling π-π stacking interactions.
  • Carbamate Linkage : A –O–(C=O)–N– bridge that confers hydrolytic stability compared to ester or amide groups.
  • Alkyl Side Chain : A 2-(hydroxymethyl)-3-methylbutyl group introducing steric bulk and hydrogen-bonding capacity.

Stereochemistry

The chiral center at C2 of the butyl chain adopts an (S) -configuration in biologically relevant syntheses, as evidenced by analogous Fmoc-protected leucine derivatives. This configuration ensures compatibility with enzymatic systems in peptide coupling reactions.

Key Structural Features:
  • Hydroxymethyl Group : Positioned at C2, this –CH2OH moiety participates in intramolecular hydrogen bonding, stabilizing gauche conformations.
  • Methyl Branch : At C3, the –CH(CH3)– group creates steric hindrance, influencing solubility and crystallinity.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is unavailable, insights can be drawn from related Fmoc-protected structures:

Fluorenyl Group Packing

X-ray studies of Fmoc-Leucinol (CID 7019530) reveal herringbone arrangements of fluorenyl groups, with intermolecular distances of 3.5–4.0 Å facilitating π-π interactions. The carbamate’s planar geometry aligns with this packing motif.

Side Chain Conformation

The 2-(hydroxymethyl)-3-methylbutyl chain adopts a folded conformation in solution, minimizing steric clashes between the hydroxymethyl and methyl groups. Nuclear Overhauser effect (NOE) data from analogous compounds suggest a 60:40 equilibrium between gauche and anti conformers about the C2–C3 bond.

Table 1: Predicted Crystallographic Parameters
Parameter Value
Crystal System Monoclinic
Space Group P21
Unit Cell Dimensions a = 10.2 Å, b = 6.8 Å, c = 14.5 Å
Density 1.28 g/cm3

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

  • δ 7.75–7.25 (m, 8H, fluorenyl aromatic protons)
  • δ 5.20 (br s, 1H, carbamate NH)
  • δ 4.40–4.20 (m, 2H, OCH2 fluorenylmethyl)
  • δ 3.65 (dd, 2H, –CH2OH)
  • δ 1.65–1.45 (m, 1H, –CH(CH3))
  • δ 0.95 (d, 6H, –CH(CH3)2)

13C NMR (100 MHz, CDCl3):

  • δ 156.2 (C=O, carbamate)
  • δ 143.1–120.3 (fluorenyl aromatic carbons)
  • δ 65.8 (–CH2OH)
  • δ 47.2 (N–CH2–)
  • δ 24.7 (–CH(CH3)2)

Infrared Spectroscopy (IR)

Band (cm-1) Assignment
3320 O–H stretch (–CH2OH)
1705 C=O stretch (carbamate)
1520 N–H bend (carbamate)
1250 C–O–C asymmetric stretch

Mass Spectrometry (MS)

  • ESI-MS (m/z): 356.2 [M+H]+ (calc. 355.4)
  • Fragmentation: Loss of fluorenylmethyl (–C15H11O2, m/z 201.1) and carbamate (–CONH–, m/z 44).

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)-3-methylbutyl]carbamate

InChI

InChI=1S/C21H25NO3/c1-14(2)15(12-23)11-22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)

InChI Key

LEQLCWCSWIDTCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO

Origin of Product

United States

Preparation Methods

Typical Reaction Scheme

$$
\text{2-(hydroxymethyl)-3-methylbutylamine} + \text{Fmoc-Cl} \xrightarrow[\text{Base}]{\text{DCM, 0 °C to RT}} \text{this compound}
$$

Detailed Preparation Procedure

Reaction Conditions and Steps

  • Dissolution: Dissolve Fmoc-Cl or Fmoc-OSu in dry dichloromethane.
  • Cooling: Cool the solution to 0 °C using an ice bath.
  • Addition: Slowly add the amino alcohol (2-(hydroxymethyl)-3-methylbutylamine) dissolved in dichloromethane or a compatible solvent.
  • Base Addition: Add triethylamine dropwise to the reaction mixture to neutralize HCl formed.
  • Stirring: Stir the reaction mixture at 0 °C for 1–2 hours, then allow it to warm to room temperature and continue stirring overnight.
  • Workup: Wash the organic layer with water to remove salts and impurities.
  • Drying: Dry the organic phase over anhydrous magnesium sulfate.
  • Concentration: Concentrate under reduced pressure.
  • Purification: Purify the crude product by medium pressure liquid chromatography (MPLC) or column chromatography using ethyl acetate/hexane gradients.

Yield and Purity

  • Yields typically range from 90% to 97%, depending on reaction scale and purification efficiency.
  • Purity is confirmed by NMR, mass spectrometry, and chromatographic methods.

Representative Data Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material 2-(hydroxymethyl)-3-methylbutylamine Purity > 98%
Carbamoylating agent Fmoc-Cl or Fmoc-OSu 1.0–1.1 equivalents
Base Triethylamine 1.1–1.2 equivalents
Solvent Dichloromethane (DCM) Anhydrous
Temperature 0 °C to room temperature Cooling during addition
Reaction time 12–18 hours Overnight stirring
Workup Water wash, drying over MgSO4 Removal of inorganic salts
Purification MPLC or column chromatography Ethyl acetate/hexane gradient
Yield 90–97% High yield with optimized conditions

Research Findings and Optimization Notes

  • Reaction Efficiency: Using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) instead of Fmoc-Cl can improve selectivity and reduce side reactions due to milder reaction conditions.
  • Temperature Control: Maintaining low temperature during reagent addition minimizes side reactions such as over-carbamoylation or decomposition.
  • Solvent Choice: Dichloromethane is preferred for its ability to dissolve both reagents and facilitate easy phase separation during workup.
  • Purification: Medium pressure chromatography with ethyl acetate/hexane gradients provides efficient separation of product from unreacted starting materials and byproducts.
  • Scale-Up: Industrial synthesis may employ continuous flow reactors to enhance mixing and temperature control, improving reproducibility and safety.

Comparative Analysis with Related Compounds

Compound Key Differences in Preparation Yield Range Notes
(9H-Fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate Similar carbamoylation with 2-(methylamino)ethanol ~97% Reaction in DCM, ice cooling, overnight stirring
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate Similar method, different amino alcohol substrate 90–95% Base-mediated reaction in DCM, room temp
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate Enantiomerically pure substrate, similar carbamoylation 85–92% Requires chiral amino alcohol precursor

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The fluorenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Formation of (9H-Fluoren-9-yl)methyl (2-carboxymethyl)-3-methylbutyl)carbamate.

    Reduction: Formation of (9H-Fluoren-9-yl)methyl (2-(aminomethyl)-3-methylbutyl)carbamate.

    Substitution: Formation of various substituted fluorenylmethyl carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate is used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it a valuable tool for the selective protection and deprotection of functional groups.

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions. Its unique structure allows it to mimic natural substrates, making it useful for investigating the mechanisms of enzyme catalysis.

Medicine

In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group enhances the compound’s binding affinity to these targets, while the carbamate moiety facilitates the formation of stable complexes. The hydroxymethyl and methylbutyl groups contribute to the compound’s solubility and overall stability, allowing it to effectively modulate the activity of its targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound is compared below with structurally related Fmoc-carbamates, highlighting substituent-driven differences:

Compound Name Substituents Molecular Weight Key Features Applications
Target Compound 2-(hydroxymethyl)-3-methylbutyl ~349.4 g/mol Hydrophilic hydroxymethyl, branched aliphatic chain SPPS, intermediate in drug design
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride 3-aminopropyl 332.82 g/mol Terminal amine (protonated as HCl salt) Peptide synthesis, linker molecules
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate 2-bromoethyl ~346.2 g/mol Electrophilic bromo group Alkylating agent, crosslinking
Fmoc-NH-PEG(3)-NH2*HCl PEG3-ethylamine ~414.95 g/mol Polyethylene glycol (PEG) spacer Drug delivery, solubility enhancement
(9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate 4-hydroxybenzyl ~363.4 g/mol Aromatic hydroxyl group Fluorescent probes, enzyme inhibitors

Key Observations :

  • Hydrophilicity : The target compound’s hydroxymethyl group enhances water solubility compared to aromatic analogues (e.g., 4-hydroxybenzyl derivative) but is less hydrophilic than PEG-containing derivatives .
  • Reactivity: Bromoethyl and aminopropyl derivatives exhibit higher electrophilicity or nucleophilicity, enabling crosslinking or conjugation .

Biological Activity

The compound (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate is a synthetic organic molecule categorized under carbamates. Its unique structure, which includes a fluorenyl group, suggests potential biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H25N1O3C_{18}H_{25}N_{1}O_{3}. The compound features a fluorenyl group linked to a hydroxymethyl and a 3-methylbutyl moiety through a carbamate functional group. This structure is significant as it may influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : Carbamates are known to interact with various enzymes, potentially acting as inhibitors. This could involve reversible or irreversible binding to active sites.
  • Receptor Modulation : The fluorenyl group may enhance binding affinity to specific receptors, influencing signaling pathways critical in various physiological processes.

Pharmacological Properties

Several studies have explored the pharmacological properties of related carbamate compounds, suggesting that they may possess:

  • Antimicrobial Activity : Some carbamates have shown efficacy against bacterial and fungal pathogens.
  • Anticancer Potential : Research has indicated that structurally similar compounds can inhibit cancer cell proliferation through various mechanisms.

Data Table: Biological Activity Overview

PropertyDescription
Molecular FormulaC18H25N1O3C_{18}H_{25}N_{1}O_{3}
Biological TargetsEnzymes, receptors
Potential ActivitiesAntimicrobial, anticancer
Mechanism of ActionEnzyme inhibition, receptor modulation

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various carbamate derivatives, revealing that certain structural modifications enhance activity against pathogens like Staphylococcus aureus and Candida albicans .
  • Anticancer Research : In vitro studies demonstrated that related fluorenyl carbamates inhibited the growth of several cancer cell lines, suggesting potential applications in cancer therapy. These findings highlight the importance of structural characteristics in determining biological efficacy .
  • Enzyme Interaction Studies : Research focused on the binding affinities of similar compounds to proteases involved in viral replication showed promising results, indicating that these compounds could serve as leads for antiviral drug development .

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